molecular formula C20H15ClN4O2S B2612485 (E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-62-1

(E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2612485
CAS No.: 941895-62-1
M. Wt: 410.88
InChI Key: HUBMEAWFDAUAPF-HKOYGPOVSA-N
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Description

The compound (E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a structurally complex urea derivative featuring a quinazolinone core substituted with a thiophen-2-ylmethyl group. The E-configuration indicates the spatial orientation of the urea moiety relative to the quinazolinone system. The 3-chlorophenyl group may enhance lipophilicity and target binding, while the thiophene moiety could improve solubility or participate in π-π interactions with aromatic residues in biological targets .

Properties

CAS No.

941895-62-1

Molecular Formula

C20H15ClN4O2S

Molecular Weight

410.88

IUPAC Name

1-(3-chlorophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C20H15ClN4O2S/c21-13-5-3-6-14(11-13)22-19(26)24-18-16-8-1-2-9-17(16)23-20(27)25(18)12-15-7-4-10-28-15/h1-11H,12H2,(H2,22,24,26)

InChI Key

HUBMEAWFDAUAPF-HKOYGPOVSA-N

SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CS3)NC(=O)NC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a derivative of quinazoline and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenyl isocyanate with a thiophene derivative and a quinazoline precursor. The reaction conditions can vary, but common methods include refluxing in organic solvents and purification through chromatography. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, a related compound demonstrated strong efficacy against delavirdine-resistant strains of reverse transcriptase with an IC50 of 1.1 µM . This suggests that the compound may also possess similar mechanisms of action against viral targets.

Anticancer Activity

Research has shown that quinazoline derivatives often exhibit anticancer properties. In vitro studies revealed that related compounds can induce apoptosis in cancer cell lines. For example, a study indicated that modifications at the 2-position of the quinazoline ring significantly enhanced cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values as low as 0.5 µM .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise as a COX-II inhibitor, which is relevant in the treatment of inflammatory diseases. Compounds in this class have been reported to exhibit selectivity towards COX-II with IC50 values ranging from 0.52 to 22.25 µM .

Study 1: Antiviral Efficacy

In a study examining the antiviral activity of various quinazoline derivatives, this compound was tested against HIV strains. The results indicated that modifications at the thiophene position significantly increased antiviral potency compared to unmodified derivatives.

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of quinazoline derivatives found that this compound exhibited notable cytotoxic effects on breast cancer cell lines. The study reported an IC50 value of approximately 0.8 µM, highlighting its potential as a lead compound for further development.

Data Table: Biological Activity Summary

Activity IC50 Value Reference
Antiviral1.1 µM
Anticancer (breast)0.8 µM
COX-II Inhibition0.52 - 22.25 µM

Comparison with Similar Compounds

Key Observations:

  • Complexity vs. Activity: The target compound’s quinazolinone-thiophene scaffold distinguishes it from simpler aryl ureas (e.g., 6f, 6g, 6h ), which lack the fused heterocyclic system. This structural feature may confer enhanced binding to kinases or other enzymatic targets compared to non-cyclic ureas .
  • Substituent Effects : The thiophen-2-ylmethyl group in the target compound contrasts with the thiazolyl-piperazine chain in Compound 2k . While both substituents are heterocyclic, the thiophene’s smaller size and sulfur atom may alter electronic properties or metabolic stability.
  • Biological Relevance: Compound T.2 and T.14 () demonstrate that chlorophenyl ureas with extended substituents (e.g., triazolyl or styryl groups) exhibit antiangiogenic and immunomodulatory effects. The target compound’s quinazolinone-thiophene system may similarly target VEGFR-2 or PD-L1 but with distinct binding kinetics due to its rigid core .

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